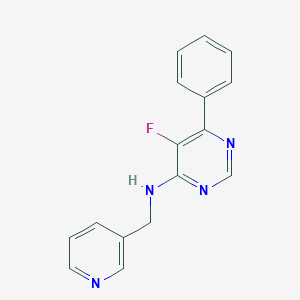

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

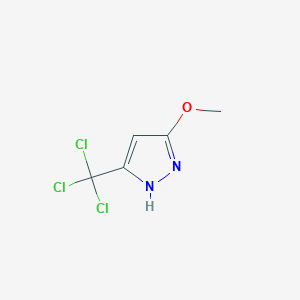

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, also known as MPPA, is a small molecule compound that has been of interest to the scientific community due to its potential uses as a therapeutic agent. MPPA has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

A novel series of N-substituted 2,4-diaminopteridines, which share structural similarities with "N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine," have been synthesized and evaluated for their antioxidant properties. These compounds exhibited potent lipid antioxidant properties, and some also inhibited soybean lipoxygenase, suggesting potential anti-inflammatory applications. For example, one derivative demonstrated potent anti-inflammatory activity in a rat model of colitis, highlighting the therapeutic potential of these compounds in diseases involving reactive oxygen species (Pontiki et al., 2015).

Synthesis and Structural Studies

Research into pteridin-4-one derivatives, which are structurally related to "N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine," has provided insights into the synthesis and potential applications of these compounds. One study detailed the conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives. These synthetic pathways offer a foundation for developing novel compounds with potential medicinal applications (Albert, 1979).

Anticonvulsant Evaluation

A series of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. Although not directly related to "N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine," this study exemplifies the exploration of structurally diverse compounds for neurological applications (Ghodke et al., 2017).

Pteridine Reductase Inhibitors and Antimalarial Activity

Investigations into pteridine derivatives for their potential as pteridine reductase inhibitors highlight the role of such compounds in targeting parasitic diseases like visceral leishmaniasis. One study utilized rational drug design to identify compounds that bind to the enzyme pteridine reductase 1 in Leishmania parasites, demonstrating the potential of these derivatives in developing treatments for neglected diseases (Kaur et al., 2010).

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7/c1-17-7-9-18(10-8-17)26-22-20-21(25-12-11-24-20)27-23(28-22)30-15-13-29(14-16-30)19-5-3-2-4-6-19/h2-12H,13-16H2,1H3,(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJNZOWLONAGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2960570.png)

![3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B2960571.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2960572.png)

![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine](/img/structure/B2960576.png)

![3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2960578.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2960581.png)

![N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide](/img/structure/B2960583.png)